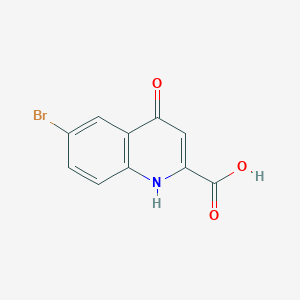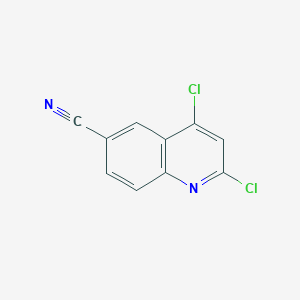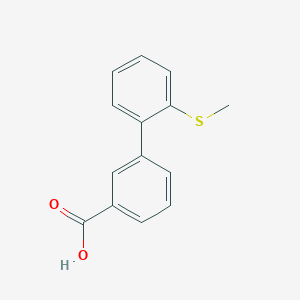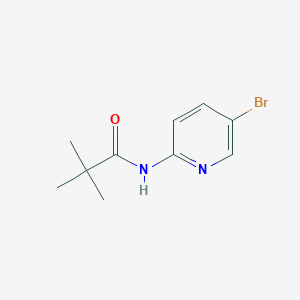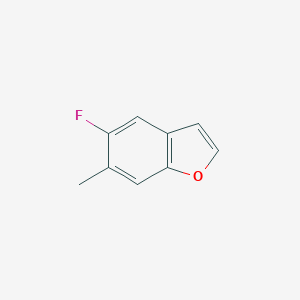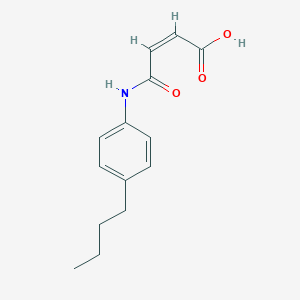
(Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid
描述
(Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. It was first synthesized in 2001 by Michael Karin and his colleagues at the University of California, San Diego. Since then, BAY 11-7082 has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
(Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid 11-7082 inhibits the activation of NF-κB by covalently modifying the cysteine residue at position 179 in the IKKβ kinase subunit. This modification prevents the phosphorylation and activation of IKKβ, which is required for the activation of NF-κB. As a result, the nuclear translocation of NF-κB is blocked, and the expression of pro-inflammatory genes is reduced.
生化和生理效应
(Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid 11-7082 has been shown to have a wide range of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines and chemokines, inhibit the proliferation and invasion of cancer cells, induce apoptosis in cancer cells, and inhibit the replication of viruses. In addition, (Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid 11-7082 has been shown to have antioxidant and neuroprotective properties.
实验室实验的优点和局限性
One of the main advantages of (Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid 11-7082 is its specificity for NF-κB inhibition. Unlike other inhibitors that target multiple signaling pathways, (Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid 11-7082 specifically targets the NF-κB pathway, which makes it a valuable tool for studying the role of NF-κB in various biological processes. However, (Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid 11-7082 has a relatively short half-life and can be toxic at high concentrations. This can limit its use in certain experiments and requires careful optimization of the dosage and treatment duration.
未来方向
There are several future directions for the research on (Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid 11-7082. One potential direction is to explore its therapeutic potential in other inflammatory diseases, such as asthma and multiple sclerosis. Another direction is to investigate its anti-cancer and anti-viral effects in combination with other drugs or therapies. Additionally, the development of more potent and selective NF-κB inhibitors based on the structure of (Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid 11-7082 could lead to the discovery of new therapeutic agents for various diseases.
合成方法
The synthesis of (Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid 11-7082 involves a multi-step process that starts with the reaction of 4-nitrobenzylamine and 4-butylbenzaldehyde to form 4-(4-butylphenyl)-2-nitroethanol. This intermediate is then reduced to 4-(4-butylphenyl)-2-nitroethane, which is subsequently treated with acetic anhydride and sulfuric acid to yield (Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid 11-7082. The overall yield of this synthesis method is around 20%.
科学研究应用
(Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid 11-7082 has been extensively studied for its anti-inflammatory properties. It inhibits the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. By blocking NF-κB activation, (Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid 11-7082 can reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment and activation of immune cells. This makes (Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid 11-7082 a potential therapeutic agent for a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
In addition to its anti-inflammatory properties, (Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid 11-7082 has also been shown to have anti-cancer and anti-viral effects. It can induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of viruses such as HIV and hepatitis B. This makes (Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid 11-7082 a potential candidate for cancer and viral therapy.
属性
IUPAC Name |
(Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-3-4-11-5-7-12(8-6-11)15-13(16)9-10-14(17)18/h5-10H,2-4H2,1H3,(H,15,16)(H,17,18)/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNAPQKAHBDNLV-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)NC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801224827 | |
| Record name | (2Z)-4-[(4-Butylphenyl)amino]-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(4-butylanilino)-4-oxobut-2-enoic acid | |
CAS RN |
6953-82-8, 100582-05-6 | |
| Record name | (2Z)-4-[(4-Butylphenyl)amino]-4-oxo-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6953-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC39753 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2Z)-4-[(4-Butylphenyl)amino]-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-BUTYLMALEANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



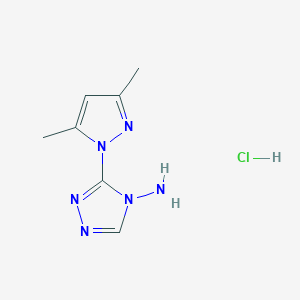
![(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol](/img/structure/B179944.png)
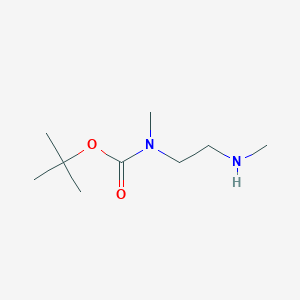
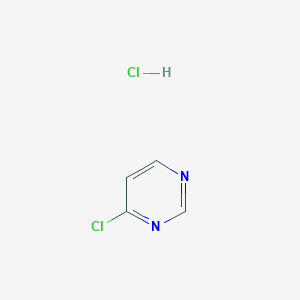
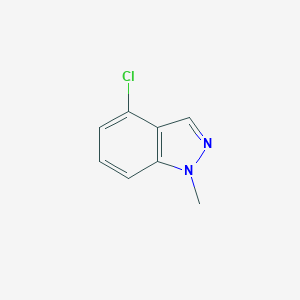

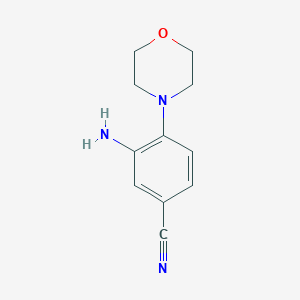
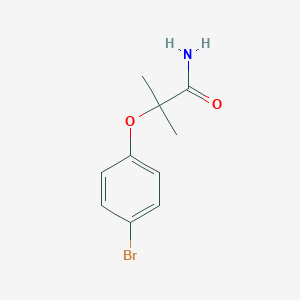
![1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one](/img/structure/B179969.png)
